molecular formula C8H16ClNO2 B1445825 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride CAS No. 1803560-90-8

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B1445825
M. Wt: 193.67 g/mol
InChI Key: JYHSYQMPLINOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803560-90-8 . It has a molecular weight of 193.67 g/mol . The IUPAC name for this compound is 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride is 1S/C8H15NO2.ClH/c1-8(2)3-4-9-6(5-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H . The Canonical SMILES for this compound is CC1(CCNC(C1)C(=O)O)C.Cl .


Physical And Chemical Properties Analysis

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride has a molecular weight of 193.67 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 193.0869564 g/mol . The Topological Polar Surface Area is 49.3 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

  • Synthesis and Reactions in Organic Chemistry : 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride is used in various synthesis and reaction processes. For instance, it has been used in the synthesis of complex carbohydrates and in the preparation of different chemical compounds through Beckmann rearrangement and hydrolysis processes (Inazu et al., 1979); (Carr et al., 1980).

  • Structural and Conformational Studies : Research has been conducted on the structure and stereochemistry of derivatives of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride. These studies involve understanding the configurations and preferred conformations of these compounds, which is crucial in the field of molecular chemistry (Casy & Jeffery, 1972).

  • Supramolecular Chemistry : This compound is also significant in the study of supramolecular chemistry, particularly in the formation of binary supramolecular organic salts and complexes. These studies help in understanding the interactions between different molecules and the formation of complex structures (Jin et al., 2011); (Zhang et al., 2015).

  • Hydrogen Bonding and Crystal Structure Analysis : The compound's role in forming hydrogen bonds and its involvement in the crystal structures of various complexes have been a subject of study. This aspect of research is pivotal in understanding the molecular interactions and the formation of crystal structures (Dega-Szafran et al., 2006); (Farrell et al., 2002).

  • Coordination Chemistry and Network Formation : There is significant research on the coordination behavior of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride and its derivatives, especially in the formation of coordination networks with metals. Such studies are crucial in the field of coordination chemistry and material science (Kelly et al., 2008).

Safety And Hazards

The safety information for 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4,4-dimethylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9-6(5-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHSYQMPLINOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC(C1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

CAS RN

1803560-90-8
Record name 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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